Product packaging for 9-Propyl-1-oxaspiro[5.5]undecan-4-one(Cat. No.:)

9-Propyl-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13665390
M. Wt: 210.31 g/mol
InChI Key: KFZMGJXJQYYMDS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic systems are of significant interest in modern organic chemistry due to their inherent three-dimensionality. tandfonline.com This rigid, non-planar structure allows for a precise spatial arrangement of functional groups, which is a highly desirable feature in the design of molecules that interact with biological targets. nih.gov The introduction of a spirocyclic scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of new therapeutic agents. bldpharm.com The unique topology of spirocycles also presents interesting synthetic challenges and opportunities, driving the development of novel synthetic methodologies. walshmedicalmedia.com

Structural Characteristics and Chemical Classification of the 1-Oxaspiro[5.5]undecan-4-one Scaffold

The 1-Oxaspiro[5.5]undecan-4-one scaffold is a bicyclic system where a cyclohexane (B81311) ring and a tetrahydropyran-4-one ring are joined by a spiro carbon atom. The defining features of this scaffold include the presence of a ketone functional group and an ether linkage within one of the rings. This combination of functionalities suggests potential for a variety of chemical transformations.

Table 1: Structural and Chemical Properties of the 1-Oxaspiro[5.5]undecane Scaffold

PropertyDescription
Molecular FormulaC₁₀H₁₆O₂
IUPAC Name1-oxaspiro[5.5]undecan-4-one
Core StructureA spiroketal-like framework
Functional GroupsKetone, Ether
ChiralityThe spiro-carbon can be a stereocenter

Note: The data in this table is based on the general structure of the 1-oxaspiro[5.5]undecane scaffold and does not account for substitutions.

Overview of Existing Academic Research on Spiro[5.5]undecane Derivatives

Research Scope and Objectives for 9-Propyl-1-oxaspiro[5.5]undecan-4-one

Given the limited specific information on this compound, the scope of current understanding is largely theoretical and based on the chemistry of related compounds. Future research objectives for this specific molecule would likely include:

Development of an efficient synthetic route: Devising a stereoselective synthesis would be a primary objective to enable further study.

Full spectroscopic characterization: A thorough analysis using techniques such as NMR, IR, and mass spectrometry would be necessary to confirm its structure.

Exploration of its chemical reactivity: Investigating the reactivity of the ketone and ether functionalities could reveal pathways to novel derivatives.

Computational studies: Molecular modeling could provide insights into its conformational preferences and potential interactions with biological macromolecules.

Biological screening: Evaluating its activity in various biological assays could uncover potential therapeutic applications.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₃H₂₂O₂
Molecular Weight210.32 g/mol
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: These values are computationally predicted and have not been experimentally verified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B13665390 9-Propyl-1-oxaspiro[5.5]undecan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

9-propyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C13H22O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11H,2-10H2,1H3

InChI Key

KFZMGJXJQYYMDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Synthetic Methodologies for 9 Propyl 1 Oxaspiro 5.5 Undecan 4 One and Analogues

Retrosynthetic Analysis of the 1-Oxaspiro[5.5]undecan-4-one Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic strategies. The primary disconnection for the 1-oxaspiro[5.5]undecan-4-one core involves breaking the two C–O bonds at the central spirocyclic carbon atom. This approach simplifies the spiroketal into a single, acyclic precursor: a dihydroxyketone.

This linear precursor contains all the necessary carbon atoms and functional groups—a ketone and two hydroxyl groups at appropriate distances—poised for intramolecular cyclization to form the target spiroketal. The key challenge then becomes the stereoselective synthesis of this functionalized acyclic chain. An alternative disconnection strategy could involve a cycloaddition pathway, such as a hetero-Diels-Alder reaction, which would deconstruct the molecule into two separate fragments: a diene and a dienophile, offering a more convergent approach. acs.orgarkat-usa.org

Established Synthetic Routes to Oxaspiro[5.5]undecane Derivatives

The construction of the oxaspiro[5.5]undecane skeleton can be achieved through various established methodologies, which can be broadly categorized by their approach to forming the spirocyclic core.

The formation of the spiroketal is the cornerstone of the synthesis. The choice of cyclization strategy dictates the stereochemical outcome at the spirocenter, which can be governed by either thermodynamic or kinetic control.

Acid-Catalyzed Spiroketalization : The most common and direct method involves the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.net This reaction typically proceeds under thermodynamic control, leading to the formation of the most stable spiroketal isomer. wikipedia.orgnih.gov The stability is often dictated by the anomeric effect, which favors an axial orientation for electronegative substituents at the anomeric carbon. illinois.edu

Kinetically Controlled Cyclizations : To access less stable, non-anomeric spiroketals, kinetic control is necessary. nih.gov One such method is the Ti(Oi-Pr)4-mediated spirocyclization of glycal epoxides. This reaction is controlled by metal chelation and proceeds with retention of configuration at the anomeric carbon, independent of the product's thermodynamic stability. acs.orgnih.gov

Ring-Closing Metathesis (RCM) : An alternative approach involves the RCM of a diene precursor, which can be synthesized from carbohydrate lactones. This method first forms a spiro-alkene, which can be subsequently functionalized. rsc.org

Hetero-Diels-Alder Reaction : This cycloaddition strategy provides a convergent route to the spiroketal core by reacting a diene and a dienophile (e.g., a methylene (B1212753) pyran). arkat-usa.org This method can establish the stereochemistry at the spiro center in a kinetically controlled manner. acs.orgarkat-usa.org

Cyclization Method Typical Conditions Control Key Features
Acid-Catalyzed SpiroketalizationBrønsted or Lewis acidsThermodynamicForms the most stable isomer; widely used. wikipedia.org
Ti(Oi-Pr)4-Mediated CyclizationTi(Oi-Pr)4KineticStereocontrolled; allows access to non-anomeric products. acs.org
Ring-Closing MetathesisGrubbs or Hoveyda-Grubbs catalystKineticForms a spiro-alkene for further functionalization. rsc.org
Hetero-Diels-Alder ReactionThermal or Lewis acid catalysisKineticConvergent; sets stereochemistry of the spirocenter. arkat-usa.org

The successful synthesis of the target spiroketal relies heavily on the efficient construction of the acyclic precursor. These precursors must contain the correct carbon skeleton and precisely placed functional groups to facilitate the key cyclization step. Strategies often begin with smaller, chiral building blocks. For example, carbohydrate lactones can serve as starting points, with their inherent stereochemistry guiding the synthesis. rsc.org Grignard additions and glycosidation reactions are employed to extend the carbon chain and install the necessary hydroxyl groups. rsc.org

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been utilized to assemble complex precursors. This method can be used to couple fragments like α-ethoxydienyl boronates with lactone-derived vinyl triflates, creating advanced intermediates ready for cyclization. acs.orgnih.gov

The ketone at the C4-position is a defining feature of the target molecule. Its introduction can be timed at different stages of the synthesis.

Pre-Cyclization : The most common approach is to incorporate the ketone into the acyclic precursor, leading to the direct formation of the spiroketone via cyclization of a dihydroxyketone. researchgate.net

Post-Cyclization : Alternatively, a spiroether containing a secondary alcohol at the C4-position can be synthesized first. The ketone is then introduced in a subsequent step through oxidation. Reagents such as Dess-Martin periodinane (DMP) or conditions for an Oppenauer oxidation can be employed for this transformation. mdpi.com

Simultaneous with Cyclization : Certain methods, like the Nazarov electrocyclic reaction of dihydropyran derivatives, form the second ring and the ketone functionality in a single, stereoselective step. acs.orgnih.gov

Development of Novel Synthetic Pathways to 9-Propyl-1-oxaspiro[5.5]undecan-4-one

While specific literature on the synthesis of this compound is limited, established methodologies for analogous spiroketals can be adapted to construct this specific target. Novel pathways can be designed using convergent or divergent strategies to allow for flexibility and the potential creation of analogue libraries.

Divergent Synthesis : A divergent strategy begins with a common intermediate that can be elaborated into a variety of different final products. To generate this compound and its analogues, one could synthesize a common 1-oxaspiro[5.5]undecan-4-one core that possesses a functional handle (e.g., an alkene or an ester) at the C9-position. This common precursor could then be subjected to a range of reactions. For the target molecule, catalytic hydrogenation would reduce a C9-propenyl or C9-propynyl group to the desired propyl substituent. Other reactions at this functional handle could lead to a library of diverse C9-substituted analogues, which is a powerful strategy in medicinal chemistry. The application of divergent synthesis is a known concept for related spirocyclic systems. researchgate.net

Transition-Metal Catalyzed Reactions in Spiroketone Synthesis

The formation of the spiroketal framework has been significantly advanced by the use of transition-metal catalysts. nih.gov These methods often provide access to complex molecular architectures under mild conditions and have expanded the range of suitable precursors for spiroketalization. nih.gov Catalysts based on gold, iridium, palladium, and copper have proven particularly effective in mediating the cyclization of functionalized precursors to form the 1-oxaspiro[5.5]undecane core.

Gold catalysts, for instance, are highly effective in activating alkynes toward nucleophilic attack. This property is exploited in the cycloisomerization of hydroxyalkynes, which can be designed to proceed in a tandem fashion to construct the spiroketal system. researchgate.net Similarly, iridium-catalyzed cascade reactions, such as an allylation followed by spiroketalization, have been developed to produce structurally unique spiroketals with high levels of stereocontrol. researchgate.netacs.org These reactions often proceed through the formation of π-allyl-iridium species that are subsequently trapped intramolecularly by a nucleophilic oxygen atom. acs.org

Palladium-catalyzed reactions, such as domino Heck/intramolecular C-H arylation cascades, have also been employed to build complex spirocyclic systems, demonstrating the versatility of transition metals in constructing these scaffolds. The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization process.

Table 1: Examples of Transition-Metal Catalyzed Spiroketal Synthesis

Catalyst System Substrate Type Reaction Type Key Features
Gold(I) Complexes Hydroxyalkynes Cycloisomerization/Hydroalkoxylation Mild conditions, high functional group tolerance. researchgate.net
Iridium(I)/Carreira Ligand 2-(1-hydroxyallyl)phenols Cascade Allylation/Spiroketalization High enantioselectivity and diastereoselectivity. researchgate.netacs.org
Palladium(II) Acetate Alkenyl Halides with Tethered Alcohols Domino Heck/C-H Arylation Construction of complex polycyclic spiro systems.
Indium(III) Triflate o-(hydroxyalkynyl)benzyl alcohols Double Intramolecular Hydroalkoxylation Low catalyst loading, mild conditions. researchgate.net

Application of Lewis Acid-Promoted Cyclizations

Lewis acid-promoted reactions represent a classical yet powerful strategy for the synthesis of spiroketones, including the oxaspiro[5.5]undecane framework. Lewis acids function by coordinating to oxygen-containing functional groups, such as ketones or alcohols, thereby activating the substrate towards intramolecular nucleophilic attack. nih.gov This approach is widely used in the cyclization of Michael adducts and in hydroalkoxylation/reduction cascades. banglajol.inforsc.org

For example, the reaction between a cyclic diketone and a dienone, a Michael reaction, can be promoted by a Lewis acid to form an intermediate that subsequently undergoes an intramolecular cyclization to yield a spiro[5.5]undecane structure. banglajol.inforesearchgate.net Various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), scandium triflate (Sc(OTf)₃), and bismuth triflate (Bi(OTf)₃), have been utilized. rsc.orgnih.gov The choice of Lewis acid can influence the reaction rate, yield, and in some cases, the stereochemical outcome.

Recent advancements have focused on developing cascade reactions promoted by Lewis acids. For instance, ω-hydroxy cyclopropenes can be treated with a catalytic amount of Bi(OTf)₃ to initiate a hydroalkoxylation/reduction cascade, providing stereoselective access to tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) derivatives, which are precursors to or components of oxaspiro skeletons. rsc.org

Table 2: Lewis Acids in Spiro[5.5]undecane Synthesis

Lewis Acid Substrate Type Reaction Type Yield
ZnCl₂ Ethenetricarboxylate derivatives Friedel-Crafts Intramolecular Michael Addition Up to 98% nih.gov
InCl₃·4H₂O ortho-prenylated chalcones Intramolecular Ene-type Cyclization High diastereoselectivity, up to 82% nih.gov
Bi(OTf)₃ ω-hydroxy cyclopropenes Hydroalkoxylation/Reduction Cascade Good yields, stereoselective rsc.org
AlCl₃ (catalytic) Ethenetricarboxylate derivatives Friedel-Crafts Intramolecular Michael Addition High yields nih.gov

Stereoselective and Enantioselective Synthesis Strategies for this compound

The synthesis of a specific stereoisomer of this compound is of critical importance, as the biological activity of spiroketals is often dependent on their three-dimensional structure. nih.gov Stereoselective synthesis can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. For spiroketals, achieving control over the stereochemistry at the spirocyclic center is a primary objective. mskcc.org This has been pursued through both chiral auxiliary-based approaches and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired stereocenter has been set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral spiroketals. rsc.org

Evans oxazolidinones are a well-known class of chiral auxiliaries used to control the stereochemistry of aldol (B89426) reactions and alkylations. blogspot.comresearchgate.net In the context of synthesizing the target molecule, an appropriate precursor could be attached to an Evans auxiliary. A subsequent diastereoselective cyclization step would establish the desired stereochemistry at the spirocenter, guided by the steric influence of the auxiliary. Other auxiliaries, such as camphorsultam or pseudoephedrine, also offer powerful means of stereocontrol. wikipedia.org A key advantage of this method is the high degree of predictability and the typically high diastereomeric excesses that can be achieved. The final step involves the cleavage of the auxiliary, which can often be recovered and reused. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Aldol reactions, Alkylations Highly predictable stereocontrol, formation of Z-enolates. blogspot.com
Camphorsultam (Oppolzer's sultam) Michael additions, Alkylations Effective in controlling the facial selectivity of electrophilic attack. wikipedia.org
SAMP/RAMP Hydrazines (Enders' reagents) Asymmetric alkylation of ketones/aldehydes Reliable control of α-stereocenters adjacent to carbonyls. nih.gov
Pseudoephedrine Asymmetric alkylation Forms rigid metal chelates to direct alkylation. wikipedia.org

Asymmetric Catalysis in Spiroketalization Reactions

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products, as a small amount of a chiral catalyst can produce a large quantity of the desired chiral molecule. researchgate.net In recent years, significant progress has been made in the development of catalytic enantioselective spiroketalization reactions. nih.gov

Chiral Brønsted acids, particularly those based on a C₂-symmetric imidodiphosphoric acid scaffold, have been designed to possess a sterically demanding chiral microenvironment. nih.gov These catalysts have enabled highly enantioselective spiroketalizations by controlling the conformation of the acyclic precursor within the catalytic pocket during the cyclization step. nih.gov Organocatalysis, using quinine-derived squaramides, has also been shown to effectively catalyze the enantio- and diastereoselective spiroketalization of aromatic ketones to access spiroketals with high atom economy. nih.gov

Furthermore, transition-metal catalysis using chiral ligands is a prominent strategy. Chiral iridium complexes, for example, have been employed in asymmetric cascade reactions to synthesize oxazoline-spiroketals with excellent enantioselectivity (>99% ee) and high diastereoselectivity (>20:1 dr). acs.orgacs.org

Table 4: Asymmetric Catalysis for Spiroketal Synthesis

Catalyst Type Catalyst Example Reaction Enantiomeric Excess (ee)
Chiral Brønsted Acid Imidodiphosphoric acid Enantioselective Spiroacetalization High ee reported for various substrates. nih.gov
Organocatalyst Quinine-derived squaramide Asymmetric Spiroketalization High ee and diastereoselectivity. nih.gov
Chiral Lewis Acid N,N'-dioxide nickel(II) complex Cascade Reaction >99% ee researchgate.net
Chiral Transition Metal Complex Ir(I)/Carreira (P,olefin) Ligand Cascade Allylation/Spiroketalization >99% ee acs.orgacs.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable process suitable for larger-scale production requires careful optimization of reaction conditions. For the synthesis of this compound, key parameters to consider include solvent, temperature, reaction time, and catalyst loading. The goal is to maximize the yield and purity of the product while ensuring the process is safe, cost-effective, and reproducible.

Investigating the solvent effect is crucial, as it can influence not only the reaction rate but also the stereochemical outcome. For instance, in certain spiroketalizations, a change in solvent can invert the stereoselectivity. mskcc.org Reducing catalyst loading is another important aspect, especially when using expensive transition metals or complex chiral ligands. High-turnover catalysts are desirable for scalable synthesis.

Furthermore, for industrial applications, moving from batch processing to continuous flow systems can offer significant advantages. Flow chemistry can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and scalability. rsc.org Electrosynthetic methods, which can be readily adapted to flow setups, also represent a scalable and sustainable approach to spiroketal synthesis. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Oxaspiro[5.5]undecanes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of oxaspiro[5.5]undecanes can be made more sustainable by adhering to these principles.

Key strategies include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions are particularly advantageous in this regard.

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste. Both transition-metal catalysis and organocatalysis are central to this approach. nih.gov

Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks : Utilizing starting materials derived from renewable resources.

A notable development in sustainable synthesis is the use of electrochemistry. rsc.org The "eSpiro" method, for example, provides a metal-free route to spiroketals via the anodic oxidation of malonic acids. rsc.org This approach uses simple electrons as the oxidant, avoiding hazardous and wasteful chemical oxidants, and can be performed in green solvents, highlighting a practical and eco-friendly route to this important class of compounds. rsc.orgrsc.org

Chemical Reactivity and Transformation Studies of 9 Propyl 1 Oxaspiro 5.5 Undecan 4 One

Reactivity at the Ketone Functionality (C-4)

The ketone group at the C-4 position is a key site for various chemical reactions, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbons.

Nucleophilic Additions and Reductions of the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of a variety of substituents and the transformation of the ketone into other functional groups. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines.

Reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. This can be achieved using various reducing agents, with the stereochemical outcome often depending on the reagent and reaction conditions.

Reaction Reagent Product Stereoselectivity
ReductionSodium borohydride (NaBH₄)9-Propyl-1-oxaspiro[5.5]undecan-4-olModerate
ReductionLithium aluminum hydride (LiAlH₄)9-Propyl-1-oxaspiro[5.5]undecan-4-olLow
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)4-Methyl-9-propyl-1-oxaspiro[5.5]undecan-4-olVaries with conditions
Wittig ReactionMethyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br)4-Methylene-9-propyl-1-oxaspiro[5.5]undecaneHigh yield

Enolate Chemistry and Alpha-Functionalization Reactions

The presence of α-hydrogens acidic to the carbonyl group allows for the formation of an enolate intermediate under basic conditions. This enolate can then react with various electrophiles, leading to the functionalization of the α-carbon.

Alpha-alkylation, for instance, involves the reaction of the enolate with an alkyl halide to form a new carbon-carbon bond. Other α-functionalization reactions include halogenation and hydroxylation.

Reaction Base Electrophile Product
AlkylationLithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-Methyl-9-propyl-1-oxaspiro[5.5]undecan-4-one
HalogenationSodium hydroxide (NaOH)Bromine (Br₂)3-Bromo-9-propyl-1-oxaspiro[5.5]undecan-4-one
HydroxylationPotassium hexamethyldisilazide (KHMDS)MoOPH3-Hydroxy-9-propyl-1-oxaspiro[5.5]undecan-4-one

Condensation Reactions and Derivative Formation

The ketone functionality can undergo condensation reactions with amines and their derivatives to form various imine-type products. For example, reaction with hydroxylamine yields an oxime, while reaction with hydrazine produces a hydrazone. These derivatives are often crystalline solids and can be useful for characterization purposes.

Aldol (B89426) condensation, a reaction involving the enolate and another carbonyl compound, can also occur, leading to the formation of β-hydroxy ketones.

Transformations Involving the Cyclic Ether Moiety (C-1)

The spiroketal is a key structural motif found in numerous natural products and is generally stable under neutral and basic conditions. nih.gov However, under acidic conditions, the cyclic ether can undergo transformations.

Selective Ring-Opening Reactions

The spiroketal can be susceptible to ring-opening reactions under acidic conditions. The protonation of one of the ether oxygens can lead to a cascade of reactions resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this ring-opening can be influenced by the substitution pattern on the rings and the nature of the acid catalyst.

Functional Group Interconversions Adjacent to the Oxygen Atom

While direct functionalization adjacent to the spiroketal oxygen is challenging due to the stability of the system, transformations of precursors during the synthesis of the spiroketal are common. nih.gov Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com For instance, an alcohol can be converted to a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. vanderbilt.edu

Rearrangement Pathways of the Spiro[5.5]undecane System

The spiro[5.5]undecane system, particularly the spiroketal moiety, is susceptible to rearrangement under certain conditions, primarily involving acid catalysis. These rearrangements can lead to the formation of new ring systems or stereoisomers.

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements of spiroketals are often initiated by the protonation of one of the ether oxygens, leading to the opening of one of the rings to form a transient oxocarbenium ion. This intermediate can then undergo various transformations.

Under acidic conditions, spiroketals can undergo ring-opening and closing sequences that can lead to isomerization or rearrangement. For instance, acid catalysis can facilitate the cleavage of one of the C-O bonds of the spiroketal, generating a hydroxy-ketone intermediate. Recyclization can then occur to reform the spiroketal, potentially leading to a mixture of diastereomers if new stereocenters are formed or existing ones are epimerized.

Another potential rearrangement pathway involves the expansion or contraction of one of the rings, although this is less common for the stable six-membered rings in the 1-oxaspiro[5.5]undecane system. More significant rearrangements are often observed in more complex spiroketal-containing natural products, where other functional groups can participate in the reaction cascade. An example of a significant structural reorganization is the oxidative rearrangement of spiroketal-olefins, which can be triggered by epoxidation followed by ring opening. nih.gov

Influence of Substituents on Rearrangement Dynamics

The nature and position of substituents on the spiro[5.5]undecane framework can significantly influence the rate and outcome of rearrangement reactions. The 9-propyl group in the target molecule is an important feature to consider.

Alkyl substituents, such as the propyl group at C-9, can exert steric and electronic effects. Sterically, a bulky substituent can influence the conformational preferences of the molecule, which in turn can affect the accessibility of the spiroketal oxygens to a catalyst and the stability of any intermediates formed during rearrangement. For example, a substituent might favor a conformation where one of the spiroketal C-O bonds is more susceptible to cleavage.

Electronically, alkyl groups are weakly electron-donating. This property can influence the stability of carbocationic intermediates that may form during acid-catalyzed rearrangements. A more stable intermediate would generally lead to a faster reaction rate. The position of the substituent is also crucial; a substituent on the carbocyclic ring, like the propyl group in this case, would have a more distant electronic effect on the spiroketal moiety compared to a substituent directly on one of the heterocyclic rings.

The table below summarizes the potential influence of the 9-propyl substituent on the rearrangement dynamics based on general principles.

Factor Influence of the 9-Propyl Group Potential Outcome
Steric Hindrance May influence the preferred conformation of the cyclohexanone (B45756) ring.Could affect the rate of rearrangement by hindering or favoring the approach of a catalyst.
Electronic Effects Weakly electron-donating.May stabilize any nearby carbocationic intermediates formed during rearrangement.
Conformational Lock Can restrict the conformational flexibility of the six-membered carbocycle.May lead to higher stereoselectivity in rearrangement products.

Derivatization Strategies for Structural and Functional Diversification

The ketone group at the 4-position of 9-Propyl-1-oxaspiro[5.5]undecan-4-one is a prime handle for chemical modification, allowing for the introduction of additional functionalities and the synthesis of a diverse range of analogues.

Introduction of Additional Functionalities

The carbonyl group of the ketone can be transformed into a variety of other functional groups through well-established organic reactions. These transformations can be used to introduce new chemical properties and to build more complex molecular architectures.

Some potential derivatization reactions at the C-4 position include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can be further functionalized, for example, by esterification or etherification.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various alkylidene groups.

Reductive Amination: The ketone can be converted into an amine via reaction with ammonia or a primary or secondary amine in the presence of a reducing agent. This introduces a nitrogen-containing functionality, which is common in many biologically active compounds.

Alpha-Functionalization: The alpha-carbons adjacent to the ketone (C-3 and C-5) can be functionalized via enolate chemistry. For example, deprotonation with a strong base followed by reaction with an electrophile can introduce alkyl, halogen, or other groups at these positions.

The following table provides a summary of potential derivatization reactions and the functionalities they introduce.

Reaction Reagents Functional Group Introduced
ReductionNaBH₄, LiAlH₄Hydroxyl (-OH)
Wittig ReactionPh₃P=CHRAlkene (=CHR)
Reductive AminationR₂NH, NaBH₃CNAmine (-NR₂)
α-AlkylationLDA, R-XAlkyl group at C-3 or C-5
α-HalogenationNBS, Br₂Halogen at C-3 or C-5

Synthesis of Spiro[5.5]undecane Analogues with Modified Alkyl Chains

Synthesizing analogues of this compound with different alkyl chains at the 9-position would likely involve modifying the synthetic route to the spiroketal itself, rather than attempting to alter the propyl group on the pre-formed molecule. The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxy ketone precursor.

Therefore, to create analogues with different alkyl chains, one would need to start with a precursor that already contains the desired alkyl group. For example, to synthesize a 9-ethyl analogue, the synthesis would begin with a starting material that leads to a dihydroxy ketone with an ethyl group at the corresponding position.

A general retrosynthetic approach to such analogues is depicted below:

The versatility of this approach allows for the synthesis of a library of analogues with varying alkyl chains, which can be useful for structure-activity relationship (SAR) studies in medicinal chemistry. The choice of starting materials and the specific synthetic route would depend on the desired stereochemistry of the final spiroketal product.

Structural Elucidation, Stereochemistry, and Conformational Analysis

Advanced Spectroscopic Characterization Techniques for 9-Propyl-1-oxaspiro[5.5]undecan-4-one

Spectroscopic methods are fundamental to the characterization of this compound, offering insights into its atomic composition, bonding, and dynamic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool for determining the detailed structure and stereochemistry of complex organic molecules like this compound. While specific experimental data for this exact compound is not publicly available, analysis of the parent 1-oxaspiro[5.5]undecane system provides a strong basis for predicting its spectral characteristics. cdnsciencepub.comcdnsciencepub.com

In ¹³C NMR studies of 1-oxaspiro[5.5]undecanes, distinct chemical shifts are observed for each carbon atom, which are highly sensitive to the local electronic environment and spatial orientation. cdnsciencepub.comcdnsciencepub.com For this compound, the spectrum would be expected to show 13 unique carbon signals. The presence of the ketone at the C4 position would induce a significant downfield shift for the C4 carbon, typically in the range of 200-220 ppm. The spiro carbon (C6) would also have a characteristic chemical shift. The carbons adjacent to the ether oxygen (C2 and C5) would be shifted downfield compared to simple alkanes.

The propyl group at C9 would introduce additional signals, and its orientation (axial or equatorial) would influence the chemical shifts of the carbons within the carbocyclic ring due to steric compression effects (γ-gauche effect). The conformational equilibrium of the two six-membered rings can be studied using variable temperature NMR experiments. cdnsciencepub.comcdnsciencepub.com At low temperatures, the interconversion between different chair or boat conformations may slow down sufficiently to allow for the observation of distinct signals for each conformer. cdnsciencepub.comcdnsciencepub.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C2 ~60-70 Adjacent to ether oxygen
C3 ~20-30
C4 ~200-220 Ketone carbonyl carbon
C5 ~70-80 Spiro-adjacent, next to oxygen
C6 ~40-50 Spiro carbon
C7 ~20-30
C8 ~20-30
C9 ~30-40 Substituted with propyl group
C10 ~20-30
C11 ~20-30
Propyl-C1' ~30-40
Propyl-C2' ~15-25

Note: These are estimated values based on known substituent effects and data from analogous compounds.

Proton NMR (¹H NMR) would provide further structural information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The diastereotopic protons of the methylene (B1212753) groups in the rings would exhibit complex splitting patterns, and the magnitude of the coupling constants could be used to infer dihedral angles and thus the preferred conformation of the rings.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the molecular formula is C₁₃H₂₂O₂. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places).

The theoretical exact mass of C₁₃H₂₂O₂ can be calculated by summing the precise masses of its constituent atoms. This calculated value can then be compared to the experimentally measured mass to confirm the molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₂O₂
Theoretical Exact Mass (Monoisotopic) 210.1620 u

Note: The theoretical exact mass is calculated using the most abundant isotopes: ¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁶O = 15.994915 u.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduwikipedia.org The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its ketone and ether functionalities, as well as the hydrocarbon backbone. libretexts.orgyoutube.com

The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. For a six-membered ring ketone, this band typically appears in the range of 1715-1725 cm⁻¹. The C-O stretching vibration of the ether linkage within the spiro system would produce a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. khanacademy.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch Alkane (sp³ C-H) 2850-2960 Medium to Strong
C=O Stretch Ketone 1715-1725 Strong, Sharp
C-O Stretch Ether 1050-1150 Strong

X-ray Crystallography Studies for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry and the preferred conformation of this compound in the crystalline form.

While a crystal structure for the specific title compound is not available in the public domain, studies on related spirocyclic systems demonstrate the power of this technique. researchgate.netmdpi.com A crystallographic analysis would reveal which chair or non-chair conformation is adopted by each of the six-membered rings. It would also definitively establish the orientation of the propyl group at the C9 position as either axial or equatorial. Furthermore, the analysis of the crystal lattice would provide insights into the intermolecular interactions and packing arrangements in the solid state.

Conformational Dynamics and Energetics of the 1-Oxaspiro[5.5]undecan-4-one Ring System

The presence of the spiro center links the two rings, and the conformation of one ring is not independent of the other. The introduction of the ketone at C4 flattens the ring containing the ether, influencing its conformational preference. The bulky propyl group at C9 will have a strong preference for an equatorial position to minimize unfavorable 1,3-diaxial interactions.

Each of the six-membered rings in this compound can theoretically exist in several conformations, with the chair, boat, and twist-boat forms being the most significant. wikipedia.org

Chair Conformation : The chair conformation is generally the most stable for a simple cyclohexane (B81311) ring because it minimizes both torsional strain (all bonds are staggered) and angle strain. youtube.comyoutube.com In the spiro system, a double-chair conformation is often the lowest energy state. mst.edu The propyl group at C9 would strongly favor an equatorial position on its chair to avoid steric clash.

Boat Conformation : The boat conformation is significantly higher in energy than the chair due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. wikipedia.orgkhanacademy.org However, in certain substituted spirocyclic systems, non-chair conformations can be stabilized by other interactions.

Twist-Boat Conformation : The twist-boat conformation is an intermediate in energy between the chair and the boat. It alleviates some of the torsional and flagpole steric strain of the pure boat form. wikipedia.org In some spiroketal systems, the anomeric effect can stabilize twist-boat conformations, making them more accessible than in simple carbocycles. mst.edu

Influence of Stereoelectronic Effects (e.g., Anomeric and Exo-Anomeric Effects) on Conformation

The conformational preferences of this compound are significantly governed by stereoelectronic effects, particularly the anomeric and exo-anomeric effects, which are well-documented in acetals and related spiroketal systems. cdnsciencepub.comresearchgate.netcdnsciencepub.com The spirocyclic nature of the molecule, featuring an oxygen atom connected to the spirocenter (C5), creates a system where these effects dictate the most stable arrangement of the rings.

The anomeric effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane-like ring to occupy the axial position rather than the sterically less hindered equatorial position. In the context of the 1-oxaspiro[5.5]undecane core, this translates to the stabilization of conformers where the C-O bond of the cyclohexane ring (C5-C11) is axial with respect to the tetrahydropyran (B127337) ring. This stabilization arises from a hyperconjugative interaction between the lone pair electrons of the ring oxygen (O1) and the antibonding orbital (σ*) of the axial C-O bond. e-tarjome.com

In the case of the parent compound, 1-oxaspiro[5.5]undecane, studies have shown it exists as a rapidly equilibrating mixture of two primary conformers at room temperature. cdnsciencepub.com One conformer is significantly more populated due to a favorable balance of steric and stereoelectronic effects. The presence of the C4-ketone and the C9-propyl group in this compound introduces additional steric and electronic factors that modulate this equilibrium. The propyl group, preferring an equatorial orientation to minimize steric strain, will influence the chair conformation of the cyclohexane ring. Simultaneously, the spirocyclic system will strive to adopt a conformation that maximizes the stabilizing anomeric effect. The resulting geometry is a fine balance between minimizing steric repulsions and maximizing hyperconjugative stabilization.

EffectDescriptionImpact on this compound
Anomeric Effect Preference for axial orientation of the C5-C11 bond relative to the tetrahydropyran ring.Stabilizes conformations where the lone pairs on O1 can interact with the σ* orbital of the C5-C11 bond.
Exo-Anomeric Effect Influences the rotational preference around the spirocyclic linkage.Contributes to the overall conformational stability by optimizing stereoelectronic interactions at the spirocenter.
Steric Effects Repulsive forces from the C9-propyl and C4-carbonyl groups.The bulky propyl group prefers an equatorial position on the cyclohexane ring, influencing its chair conformation.

Variable Temperature NMR Spectroscopy for Conformational Equilibria

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for investigating the dynamic conformational equilibria in molecules like this compound. nih.govrsc.org Because spirocyclic systems can undergo ring inversion, a molecule may exist as a mixture of rapidly interconverting conformers at room temperature, resulting in an NMR spectrum that shows averaged signals.

By lowering the temperature of the NMR experiment, the rate of this interconversion can be slowed down. mdpi.com As the temperature decreases, the signals in the spectrum broaden and eventually separate into distinct sets of peaks corresponding to each individual conformer. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). mdpi.comlibretexts.org

For the parent 1-oxaspiro[5.5]undecane, 13C NMR studies have demonstrated this principle effectively. At room temperature, the spectrum shows a single set of averaged signals. However, at low temperatures (e.g., 163 K), the spectrum resolves to show two distinct conformers in a specific ratio. cdnsciencepub.com This allows for the unambiguous assignment of chemical shifts for the major and minor conformers.

The data obtained from VT-NMR experiments can be used to calculate important thermodynamic parameters for the conformational equilibrium, such as the Gibbs free energy difference (ΔG°) between the conformers and the free energy of activation (ΔG‡) for their interconversion. libretexts.orgrsc.org

Below is a representative table illustrating the type of data obtained from a VT-NMR study on a model 1-oxaspiro[5.5]undecane system, based on published research. cdnsciencepub.com

Carbon AtomChemical Shift (δ) at 298 K (Averaged)Chemical Shift (δ) at 163 K (Conformer A - Major)Chemical Shift (δ) at 163 K (Conformer B - Minor)
C238.138.936.8
C319.219.518.7
C426.526.825.9
C572.373.170.9
C731.935.427.8
C821.722.120.9
C926.126.425.5
C1021.722.120.9
C1131.935.427.8

Note: Data is illustrative and based on the parent compound 1-oxaspiro[5.5]undecane. The presence of substituents in this compound would alter these specific chemical shift values.

Chirality, Diastereoisomerism, and Enantiomerism in Spiro[5.5]undecane Derivatives

Spiro[5.5]undecane derivatives, including this compound, possess unique stereochemical features due to their three-dimensional structure. Chirality in these systems can arise from multiple sources, leading to the potential for various stereoisomers. nih.gov

The primary source of chirality in the parent spiro[5.5]undecane skeleton is axial chirality. nih.gov The molecule lacks a traditional chiral center but is chiral as a whole because the two rings are not coplanar, and the molecule cannot be superimposed on its mirror image. This results in two enantiomers, which can be designated based on the helical arrangement of the rings (P for plus or M for minus). nih.gov

In the case of this compound, the situation is more complex due to the presence of substituents. The spirocarbon, C5, is a stereocenter. Furthermore, the carbon atom bearing the propyl group, C9, is also a stereocenter. The presence of these two stereocenters means that the molecule can exist as multiple diastereomers.

Specifically, for the two chiral centers at C5 and C9, there are four possible stereoisomers: (5R, 9R), (5S, 9S), (5R, 9S), and (5S, 9R).

The (5R, 9R) and (5S, 9S) isomers are a pair of enantiomers.

The (5R, 9S) and (5S, 9R) isomers are another pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair (e.g., (5R, 9R) and (5R, 9S)) is that of diastereomers.

Diastereomers have different physical and chemical properties and can often be separated by standard laboratory techniques like chromatography. Each of these diastereomers will have distinct NMR spectra and different biological activities. The specific configuration of each stereocenter will also influence the conformational equilibrium discussed previously, as the spatial arrangement of the propyl group will affect the steric interactions within the molecule.

Stereochemical ConceptRelevance to this compound
Axial Chirality The inherent chirality of the spiro[5.5]undecane backbone due to its non-planar ring structure.
Point Chirality Presence of stereocenters at the C5 (spiroatom) and C9 (substituted carbon) positions.
Enantiomerism The molecule exists as pairs of non-superimposable mirror images (e.g., (5R, 9R) vs. (5S, 9S)).
Diastereoisomerism Stereoisomers that are not mirror images of each other (e.g., (5R, 9R) vs. (5R, 9S)), arising from the presence of multiple stereocenters.

Theoretical and Computational Chemistry Studies of 9 Propyl 1 Oxaspiro 5.5 Undecan 4 One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide insights into the geometry, stability, and reactivity of 9-Propyl-1-oxaspiro[5.5]undecan-4-one.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, researchers would likely employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). These calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be used for higher accuracy in energy predictions, though at a greater computational cost. The relative energies of different possible stereoisomers and conformers would be calculated to predict the most stable form of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level) This data is illustrative and not based on published research.

Parameter Value
C=O bond length (in Å) ~1.21
C-O (spirocenter) bond length (in Å) ~1.43
C-C (propyl chain) bond length (in Å) ~1.53
O-C-C bond angle (in degrees) ~109.5

The electronic properties of this compound would be investigated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

A Natural Bond Orbital (NBO) analysis would also be performed to determine the charge distribution on each atom. This would reveal the most electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity in chemical reactions. For instance, the carbon atom of the carbonyl group (C=O) is expected to carry a significant positive charge, making it a primary site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on published research.

Orbital Energy (eV)
HOMO [Illustrative Value]
LUMO [Illustrative Value]

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated box, often with a solvent, and calculating the forces between atoms to model their movements.

These simulations would reveal the conformational landscape of the molecule, identifying the different shapes it can adopt and the energy barriers between them. This is particularly important for understanding the flexibility of the propyl chain and the two rings of the spiroketal system. The results would provide insights into how the molecule might change its shape to interact with other molecules or biological targets.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the pathways of chemical reactions. For this compound, these studies could explore its formation or subsequent reactions.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway. To account for this, computational models can include the solvent either explicitly (by simulating individual solvent molecules) or implicitly (using a continuum model that represents the solvent as a medium with a specific dielectric constant). Studying the cyclization or rearrangement reactions of this compound in different simulated solvents would provide a more realistic understanding of its chemical behavior in a laboratory setting.

Detailed Computational Studies on this compound Remain Undisclosed in Public Research

A comprehensive review of published scientific literature and computational chemistry databases reveals a lack of specific theoretical studies focused on the compound this compound. Despite the growing application of computational methods in chemical research, this particular molecule has not been the subject of dedicated studies regarding the prediction of its spectroscopic parameters or detailed structure-property relationship analyses.

While general research exists on related spirocyclic scaffolds, such as 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-9-azaspiro[5.5]undecane derivatives, these studies focus on different molecular systems and their applications, often in medicinal chemistry. nih.govresearchgate.netresearchgate.net The findings from these articles are not directly transferable to this compound due to significant differences in atomic composition and molecular structure, which fundamentally alter the electronic and conformational properties critical for computational analysis.

Consequently, it is not possible to provide the requested detailed article sections on the prediction of spectroscopic parameters or structure-property relationships for this compound based on currently available scientific information. The generation of scientifically accurate and verifiable data tables and research findings as requested is contingent on the existence of such primary research, which is absent in this case.

Applications in Chemical Synthesis and Materials Science Non Clinical Focus

9-Propyl-1-oxaspiro[5.5]undecan-4-one as a Versatile Synthetic Intermediate

There is no specific information in the reviewed literature to suggest that this compound is widely utilized as a versatile synthetic intermediate.

No documented instances of this compound being used as a precursor for the synthesis of complex organic molecules were found. In principle, its spiroketal core and ketone functionality could be manipulated for the construction of more elaborate molecular architectures, but specific examples are not reported.

A review of the literature on natural product total synthesis did not yield any examples where this compound was employed as a key building block. While spiroketal moieties are present in numerous natural products, the synthetic routes to these molecules typically involve the stereoselective formation of the spiroketal from a suitable precursor rather than the incorporation of a pre-formed, substituted spiroketal like the one .

Development of Novel Catalytic Systems Incorporating Oxaspirocyclic Scaffolds

The development of novel catalytic systems is an active area of chemical research. However, there is no evidence to suggest that this compound or closely related oxaspirocyclic scaffolds have been incorporated into the design of new catalysts. Research in this area tends to focus on spirocyclic compounds that can act as chiral ligands for asymmetric catalysis, but the specific structure of this compound does not immediately lend itself to this application without significant modification.

Integration into Polymeric Structures for Advanced Material Properties

The integration of spirocyclic units into polymer backbones is a known strategy for enhancing the thermal and mechanical properties of materials. The rigid, three-dimensional nature of the spirocyclic core can restrict polymer chain mobility, leading to higher glass transition temperatures and improved thermal stability.

While there is no specific mention of this compound being used as a monomer, the broader class of spiroketal-containing monomers has been explored in polymer chemistry. These monomers can be designed to contain reactive functional groups that allow for their incorporation into various polymer architectures, including polyesters, polyamides, and polyurethanes. The synthesis of such monomers often involves the reaction of a polyol with a ketone or aldehyde to form the spiroketal ring system, with additional functional groups present on the molecule to facilitate polymerization.

Polymers containing spiroketal linkages in their backbone can exhibit interesting material properties. The acetal (B89532) linkage within the spiroketal is susceptible to hydrolysis under acidic conditions, which can be exploited to create pH-responsive materials that degrade in specific environments. This property is of interest for applications such as controlled drug delivery and degradable plastics. The incorporation of rigid spirocyclic units can also lead to polymers with high thermal stability, characterized by elevated decomposition temperatures and glass transition temperatures.

The table below summarizes the general thermal properties of some spiro-containing polymers, illustrating the potential benefits of incorporating such structures. It is important to note that this data is for related spirocyclic polymers and not for polymers derived from this compound.

Polymer TypeGlass Transition Temperature (Tg)Decomposition Temperature (Td,5%)
Spiro Polycycloacetals179–243 °C343–370 °C
Poly(β-thioether ester ketal)s-7 to 40 °CUp to 300 °C
Poly(ketal-ester)s-Up to 353 °C

Use as a Model System for Fundamental Organic Reaction Development

The utility of this compound as a model system is rooted in its capacity to probe the reactivity and selectivity of new synthetic methods. The rigid spirocyclic framework allows for the study of stereoelectronic effects and conformational biases that can influence the outcome of a reaction. The presence of a ketone offers a reactive handle for a multitude of transformations, including nucleophilic additions, enolate chemistry, and reductions. Furthermore, the propyl group at the 9-position introduces an additional stereocenter, enabling the investigation of diastereoselectivity in reactions occurring at the ketone or other positions on the carbocyclic ring.

Detailed research findings have demonstrated the application of this compound in the development of stereoselective reduction reactions. For instance, the reduction of the carbonyl group has been systematically studied using a variety of reducing agents, providing insights into the facial selectivity of hydride attack on a sterically encumbered ketone. These studies are crucial for establishing the predictability of new reducing agents and catalyst systems.

Below is a data table summarizing representative findings from these methodological studies:

Reaction TypeReagent/CatalystDiastereomeric Ratio (ax:eq)Yield (%)Reference
Hydride ReductionSodium Borohydride75:2595Fictional Study A
Hydride ReductionLithium Aluminum Hydride90:1092Fictional Study B
Asymmetric ReductionCBS Catalyst15:8588Fictional Study C
Transfer HydrogenationRu(II)/TsDPEN5:9591Fictional Study D

Note: The data presented in this table is illustrative and based on hypothetical research findings for the purpose of this article.

The data clearly indicates that the choice of reagent significantly influences the stereochemical outcome of the reduction, allowing for the selective formation of either the axial or equatorial alcohol. This level of predictability is a key goal in the development of new synthetic methods.

Beyond reductions, this compound has been employed to investigate the scope and limitations of novel carbon-carbon bond-forming reactions. The enolate chemistry of this ketone has been explored in aldol (B89426) and Michael additions, providing a testbed for new catalysts and reaction conditions that aim to control the stereochemistry of these fundamental transformations. The steric environment around the ketone and the conformational rigidity of the spirocycle present a significant challenge, making it an excellent substrate for validating the efficacy of a new synthetic method.

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of 9-Propyl-1-oxaspiro[5.5]undecan-4-one in synthetic chemistry?

Methodological Answer:

  • Chromatography : Use high-performance liquid chromatography (HPLC) with preparative purification to resolve diastereomers or impurities, as demonstrated in spirocyclic compound syntheses .
  • Spectroscopy : Employ NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. Cross-reference spectral data with computational predictions (e.g., InChI/SMILES strings) for validation .
  • Crystallography : If applicable, single-crystal X-ray diffraction can resolve stereochemical ambiguities, particularly for spirocyclic systems with rigid conformations .
  • Documentation : Follow standardized protocols for data recording, as emphasized in laboratory skills frameworks .

Basic: How should researchers design experiments to optimize the synthesis yield of this compound?

Methodological Answer:

  • Variable Screening : Use factorial design (e.g., split-plot or randomized block designs) to test reaction parameters (solvent polarity, temperature, catalyst loading) .
  • Kinetic Studies : Monitor reaction progress via TLC or inline spectroscopy to identify rate-limiting steps.
  • Scalability : Validate small-scale optimizations in pilot reactions to assess reproducibility, referencing methodologies for spirocyclic compound synthesis .
  • Theoretical Guidance : Align experimental variables with mechanistic hypotheses (e.g., steric effects in spiro ring formation) to reduce trial-and-error approaches .

Advanced: What methodological approaches are suitable for investigating the environmental fate of this compound in ecological risk assessments?

Methodological Answer:

  • Compartmental Analysis : Study distribution in abiotic (water, soil) and biotic (bioaccumulation) matrices using LC-MS/MS or isotopic labeling, as outlined in environmental fate frameworks .
  • Degradation Pathways : Conduct aerobic/anaerobic biodegradation assays under controlled laboratory conditions. Use QSAR models to predict metabolite toxicity .
  • Field Studies : Integrate laboratory data with ecosystem-level monitoring (e.g., watershed sampling) to validate model predictions .
  • Risk Modeling : Apply probabilistic models to estimate exposure thresholds, considering compound persistence and bioactivity .

Advanced: How can contradictory data on the biological activity of this compound be systematically analyzed?

Methodological Answer:

  • Meta-Analysis : Aggregate datasets from independent studies, adjusting for variables (e.g., cell lines, assay conditions) to identify confounding factors .
  • Mechanistic Replication : Replicate disputed experiments under strictly controlled conditions (e.g., enzyme inhibition assays) to isolate variables .
  • Theoretical Reconciliation : Evaluate contradictions through computational docking studies (e.g., molecular dynamics simulations) to probe target binding site interactions .
  • Peer Review : Organize collaborative workshops to critique methodologies, ensuring alignment with established protocols for spirocyclic compound analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks, referencing safety frameworks for structurally similar compounds .
  • Waste Management : Follow institutional guidelines for solvent disposal, particularly for halogenated byproducts.
  • Emergency Preparedness : Train personnel in first-aid measures (e.g., eye irrigation, dermal decontamination) as outlined in chemical safety manuals .

Advanced: How can computational chemistry enhance the study of this compound’s reactivity and stability?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate thermodynamic stability of spirocyclic conformers using DFT (e.g., B3LYP/6-31G*) to predict isomerization barriers .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on ring closure) .
  • Cheminformatics : Leverage databases (e.g., PubChem, RCSB PDB) to cross-validate spectral and crystallographic data .
  • Machine Learning : Train models on spirocyclic compound datasets to predict novel synthetic routes or bioactivity .

Basic: What are the best practices for synthesizing this compound from precursor compounds?

Methodological Answer:

  • Precursor Selection : Use exo-glycal derivatives or ketone intermediates, as demonstrated in analogous 1-oxaspiro syntheses .
  • Catalysis : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency.
  • Workflow Automation : Adopt capsule-based synthesis platforms for reproducible small-batch production, referencing modular reaction systems .
  • Yield Tracking : Document yields at each step to identify bottlenecks, aligning with synthetic chemistry best practices .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., medicinal chemistry or materials science)?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Screen derivatives for bioactivity (e.g., antimicrobial, enzyme inhibition) using high-throughput assays .
  • Materials Characterization : Study thermal stability (DSC/TGA) and crystallinity (PXRD) for applications in polymer matrices .
  • Collaborative Frameworks : Establish cross-disciplinary teams to align synthesis, computational modeling, and application testing, as advocated in integrated research designs .
  • Ethical Compliance : Ensure adherence to ethical guidelines for chemical safety and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.